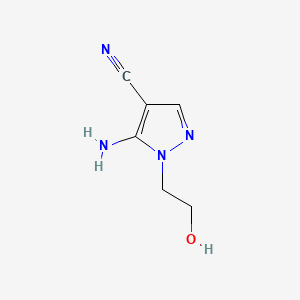
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as 5-oxoproline, is an important compound in biochemistry and physiology. It is a non-proteinogenic amino acid, which is naturally produced in organisms and involved in various metabolic pathways. 5-oxoproline is of great interest to scientists due to its important role in the body and its potential applications in scientific research.
Applications De Recherche Scientifique
1. Synthesis and Transformation Studies
- Ring Transformations : Research explored the transformation of 1H-pyrazol-5(4H)-ones into 4,5-dihydro-4-hydroxy-1H-pyrazole-4-carboxylic acid derivatives. The process involved Knoevenagel condensation and subsequent epoxidation, leading to a range of derivatives including 4,5-dihydro-4-oxo-1H-pyrazole-5-carboxylic acid derivatives (Kirschke et al., 1994).
2. Synthesis of Novel Compounds
- Pyrazolo[3,4-b]pyridin-3-ones Synthesis : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used to selectively synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).
- Functionalization Reactions : Studies on the functionalization of 1H-pyrazole-3-carboxylic acid led to the synthesis of 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives (Yıldırım et al., 2005).
3. Spectroscopic and Structural Evaluations
- Structural and Spectroscopic Studies : Research on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid included a detailed spectroscopic investigation and theoretical study to understand its molecular structure and properties (Tamer et al., 2015).
4. Synthesis for Medicinal Chemistry
- Antibacterial Agents : Novel Schiff bases of pyrazol-5-one derivatives were synthesized, showing promisingantibacterial activity against various bacteria, demonstrating the compound's potential in developing new antibacterial agents (Palkar et al., 2017).
- Novel Ligands for Medicinal Chemistry : A study aimed to create novel ligands based on 1H-pyrazole-3-carboxylic acids, exploring their use in medicinal chemistry and metal complex catalysis. This involved synthesizing N-unsubstituted 5- and 4-azido-1H-pyrazole-3-carboxylic acids (Dalinger et al., 2020).
5. Peptide Bond Replacements
- Peptide Bond Analogues : Orthogonally protected 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids were synthesized for use as peptide bond replacements in pseudotri- and tetrapeptides (Jones et al., 2011).
Mécanisme D'action
Target of Action
It has been found that similar pyrazoline derivatives have shown binding affinity towards protein receptors .
Mode of Action
It’s known that pyrazoline derivatives can form hydrogen bonds with amino acid residues in target proteins , which could potentially alter the protein’s function and lead to therapeutic effects.
Biochemical Pathways
Pyrazoline derivatives are known to exhibit a broad range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility in common organic solvents suggests that it may have good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by pyrazoline derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The compound’s solubility in common organic solvents suggests that its action and stability could be influenced by the solvent environment.
Analyse Biochimique
Biochemical Properties
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hydrolases and oxidoreductases, facilitating the breakdown and oxidation of specific substrates. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme, enhancing its catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, leading to alterations in gene expression that promote cell proliferation and differentiation. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonds and van der Waals forces. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, the compound may act as a substrate or inhibitor for certain enzymes, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its biochemical effects. The compound’s distribution within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .
Propriétés
IUPAC Name |
5-oxo-1,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJJEZSCAQDLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0072277 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71173-77-8 | |
| Record name | 4,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71173-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)









![4-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1330095.png)
